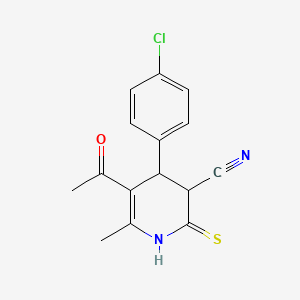
5-AC-4-(4-CHLOROPHENYL)-6-ME-2-THIOXO-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AC-4-(4-CHLOROPHENYL)-6-ME-2-THIOXO-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBONITRILE is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AC-4-(4-CHLOROPHENYL)-6-ME-2-THIOXO-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thioxo group: This step might involve the use of sulfur-containing reagents under controlled conditions.
Substitution reactions:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include:
Use of catalysts: To enhance reaction rates and selectivity.
Temperature and pressure control: To ensure optimal reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-AC-4-(4-CHLOROPHENYL)-6-ME-2-THIOXO-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-AC-4-(4-CHLOROPHENYL)-6-ME-2-THIOXO-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBONITRILE would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-CHLOROPHENYL derivatives: Compounds with similar structural motifs.
Pyridine derivatives: Other compounds with a pyridine ring structure.
Thioxo compounds: Molecules containing the thioxo functional group.
Uniqueness
The uniqueness of 5-AC-4-(4-CHLOROPHENYL)-6-ME-2-THIOXO-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBONITRILE lies in its specific combination of functional groups and their arrangement, which can confer unique chemical and biological properties.
Properties
IUPAC Name |
5-acetyl-4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-8-13(9(2)19)14(12(7-17)15(20)18-8)10-3-5-11(16)6-4-10/h3-6,12,14H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJHIILUGHJSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(C(=S)N1)C#N)C2=CC=C(C=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
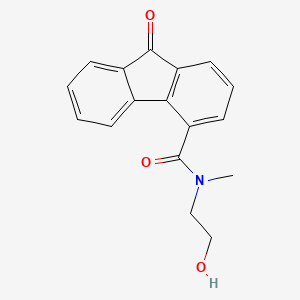
![[[2,7-Bis(methylsulfamoyl)-4,5-dinitrofluoren-9-ylidene]amino]urea](/img/structure/B7756411.png)
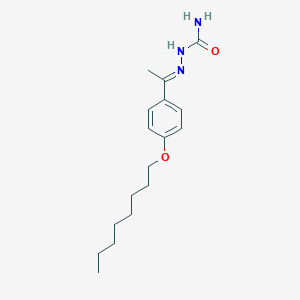
![1-[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPAN-1-OL](/img/structure/B7756419.png)
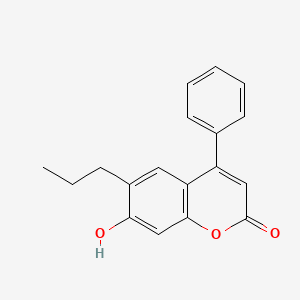
![8-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B7756422.png)
![(3R)-2-[(4-chlorophenyl)sulfonylamino]-3-methylpentanoic acid](/img/structure/B7756428.png)
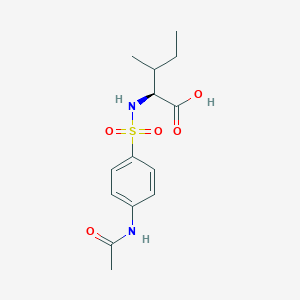
![(2S)-2-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID](/img/structure/B7756436.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-L-allothreonine](/img/structure/B7756440.png)
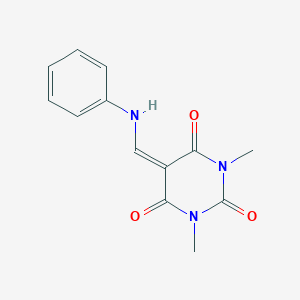
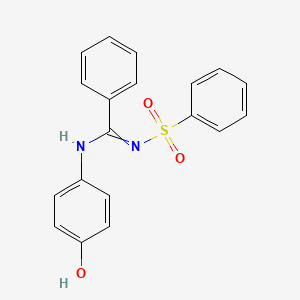
![3-chloro-N-[2-cyano-1-(4-methoxyphenyl)-1H-benzo[f]chromen-3-yl]benzamide](/img/structure/B7756488.png)
![2-Butenoic acid, 4-[(3,4-dimethylphenyl)amino]-4-oxo-](/img/structure/B7756496.png)
